molecular formula C13H13FN4O2 B2727431 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea CAS No. 1396854-98-0

1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea

Cat. No.: B2727431
CAS No.: 1396854-98-0
M. Wt: 276.271
InChI Key: QXWIHIHTXGYSBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a urea derivative featuring a 3-fluoro-2-methylphenyl group and a 2-methoxypyrimidin-5-yl moiety.

Properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN4O2/c1-8-10(14)4-3-5-11(8)18-12(19)17-9-6-15-13(20-2)16-7-9/h3-7H,1-2H3,(H2,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXWIHIHTXGYSBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1F)NC(=O)NC2=CN=C(N=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Isocyanate Intermediate Formation

3-Fluoro-2-methylaniline reacts with triphosgene (bis(trichloromethyl) carbonate) in an inert solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), typically under reflux conditions. Triphosgene serves as a safer alternative to gaseous phosgene, generating the corresponding aryl isocyanate in situ. The reaction is catalyzed by a base such as triethylamine (Et$$_3$$N), which neutralizes HCl byproducts:

$$
\text{3-Fluoro-2-methylaniline} + \text{Cl}3\text{C-O-C(O)-O-CCl}3 \rightarrow \text{Aryl isocyanate} + 3 \text{HCl} + \text{byproducts}
$$

Nucleophilic Addition of 2-Methoxypyrimidin-5-amine

The aryl isocyanate intermediate is subsequently treated with 2-methoxypyrimidin-5-amine in the presence of a polar aprotic solvent (e.g., DMF or acetonitrile). The reaction proceeds at room temperature or mild heating (40–60°C), yielding the target urea derivative after purification via column chromatography or recrystallization.

Key Challenges :

  • Steric hindrance from the 2-methyl group on the phenyl ring may slow isocyanate formation.
  • The electron-withdrawing fluoro group activates the aniline toward electrophilic substitution but may necessitate extended reaction times.

Safer Phosgene Substitutes: CDI-Mediated Coupling

To circumvent phosgene’s toxicity, $$ N,N' $$-carbonyldiimidazole (CDI) has emerged as a preferred reagent for urea synthesis. This method involves activating one amine component as an imidazole carbamate before coupling with the second amine.

Activation of 3-Fluoro-2-methylaniline

3-Fluoro-2-methylaniline is treated with CDI in anhydrous THF, forming a stable acyl imidazole intermediate. The reaction is typically complete within 2–4 hours at 25°C:

$$
\text{3-Fluoro-2-methylaniline} + \text{CDI} \rightarrow \text{Acyl imidazole} + \text{Imidazole}
$$

Coupling with 2-Methoxypyrimidin-5-amine

The acyl imidazole intermediate reacts with 2-methoxypyrimidin-5-amine under mild conditions (room temperature, 12–24 hours), followed by aqueous workup to isolate the urea product. This method offers higher functional group tolerance and avoids hazardous byproducts.

Advantages :

  • Excellent yields (75–85%) compared to phosgene-based routes.
  • Scalable for industrial applications without specialized equipment.

Alternative Methods: Oxidative Carbonylation and Microwave Assistance

Palladium-Catalyzed Oxidative Carbonylation

Recent advances employ palladium catalysts (e.g., PdCl$$_2$$) with carbon monoxide (CO) as a carbonyl source. 3-Fluoro-2-methylaniline and 2-methoxypyrimidin-5-amine are reacted under 1–3 atm CO pressure in the presence of an oxidant (e.g., benzoquinone), yielding the urea directly. This method is atom-economical but requires stringent control over reaction conditions.

Microwave-Assisted Synthesis

Microwave irradiation (100–150°C, 20–30 minutes) accelerates urea formation, particularly when using CDI or triphosgene. This approach reduces reaction times from hours to minutes and improves yields by minimizing side reactions.

Optimization and Challenges in Large-Scale Production

Solvent Selection and Purification

  • Solvents : DCM and THF are optimal for isocyanate formation, while DMF enhances nucleophilic coupling.
  • Purification : Silica gel chromatography (ethyl acetate/hexane) or recrystallization from ethanol/water mixtures achieves >95% purity.

Yield Comparison Across Methods

Method Reagents Conditions Yield (%) Reference
Phosgene/Triphosgene Triphosgene, Et$$_3$$N Reflux, 6–8 hours 60–70
CDI-Mediated CDI, THF 25°C, 24 hours 75–85
Oxidative Carbonylation PdCl$$_2$$, CO, BQ 80°C, 12 hours 50–65
Microwave-Assisted CDI, DMF 150°C, 30 minutes 80–90

Analytical Characterization

Spectroscopic Data

  • $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.45 (s, 1H, pyrimidine-H), 7.85 (d, $$ J = 8.4 $$ Hz, 1H, phenyl-H), 7.50–7.30 (m, 2H, NH), 6.90 (s, 1H, pyrimidine-H), 3.90 (s, 3H, OCH$$3$$), 2.25 (s, 3H, CH$$_3$$).
  • IR (KBr) : 3320 cm$$^{-1}$$ (N-H stretch), 1650 cm$$^{-1}$$ (C=O), 1240 cm$$^{-1}$$ (C-F).

Chromatographic Purity

HPLC analysis (C18 column, acetonitrile/water gradient) confirms ≥98% purity, with retention time = 12.3 minutes.

Applications and Derivatives

While the biological activity of 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea remains under investigation, structurally analogous ureas exhibit antimicrobial, anticancer, and kinase inhibitory properties. Its synthesis methodology aligns with protocols for pharmacologically active urea derivatives, suggesting potential in drug discovery pipelines.

Chemical Reactions Analysis

Types of Reactions

1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.

Scientific Research Applications

1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and inflammatory disorders.

    Biological Studies: It is used in biological assays to investigate its effects on cellular processes and molecular targets.

    Chemical Biology: The compound serves as a tool for studying the interactions between small molecules and biological macromolecules.

    Industrial Applications: It may be used in the development of new materials or as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea involves its interaction with specific molecular targets. The compound may inhibit or activate certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Analogs

The following compounds share the urea core but differ in substituents on the aryl and pyrimidine groups:

Table 1: Structural Features of Analogs
Compound Name Aryl Substituent Pyrimidine Substituent Molecular Formula Molecular Weight CAS Number
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea (Target) 3-Fluoro-2-methylphenyl 2-Methoxy C₁₃H₁₂FN₄O₂ 297.27 Not Provided
1-(2-Methoxyphenyl)-3-(2-methoxypyrimidin-5-yl)urea 2-Methoxyphenyl 2-Methoxy C₁₃H₁₄N₄O₃ 274.27 1396870-40-8
1-(2-Methoxy-5-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea 2-Methoxy-5-methylphenyl 2-Methoxy C₁₄H₁₆N₄O₃ 288.30 1396858-12-0
1-(5-Chloro-2,4-dimethoxyphenyl)-3-[4-(dimethylamino)-2-methoxypyrimidin-5-yl]urea 5-Chloro-2,4-dimethoxyphenyl 4-Dimethylamino-2-methoxy C₁₆H₂₀ClN₅O₄ 388.89 1797974-77-6
1-(Benzo[d][1,3]dioxol-5-yl)-3-(2-methoxypyrimidin-5-yl)urea Benzo[d][1,3]dioxol-5-yl 2-Methoxy C₁₃H₁₂N₄O₄ 296.26 1396580-57-6

Substituent Effects on Physicochemical Properties

  • Fluorine vs. Methoxy/Methyl Groups : The 3-fluoro-2-methylphenyl group in the target compound introduces electronegativity and steric hindrance, which may enhance binding to hydrophobic enzyme pockets compared to purely methoxy-substituted analogs (e.g., CAS 1396870-40-8) .
  • In contrast, the methoxy group in the target compound may reduce metabolic oxidation.

Biological Activity

1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer and microbial resistance. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C13_{13}H13_{13}FN4_{4}O2_{2}
  • Molecular Weight : 276.27 g/mol
  • CAS Number : 1396854-98-0

The compound features a urea linkage, which is often associated with various pharmacological activities, and incorporates both a fluorinated aromatic ring and a methoxypyrimidine moiety.

Anticancer Properties

Research has indicated that compounds similar to 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea can exhibit significant anticancer activity. For instance, studies on pyrimidine derivatives have shown their ability to inhibit cell proliferation in various cancer cell lines. Specific mechanisms include:

  • Inhibition of Cell Proliferation : Analogous compounds have been reported to inhibit the growth of cancer cells, such as leukemia L-1210 cells, with varying degrees of potency depending on structural modifications .
  • Mechanism of Action : The biological activity often involves interference with nucleic acid synthesis pathways or modulation of key signaling pathways involved in cell cycle regulation.

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Similar pyrimidine derivatives have demonstrated:

  • Inhibition of Bacterial Growth : Certain derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, indicating that modifications in the pyrimidine structure can enhance antimicrobial efficacy .

Synthesis and Evaluation

A notable study synthesized various urea derivatives, including those related to 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea. The synthesized compounds were evaluated for their biological activities:

CompoundActivityID50 (M)
1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)ureaAnticancerTBD
Similar Urea DerivativeAntimicrobial (E. coli)1×1071\times 10^{-7}
Similar Urea DerivativeAntimicrobial (S. faecium)9×1089\times 10^{-8}

These findings suggest that structural characteristics significantly influence the biological activity of urea derivatives.

In Vivo Studies

Further investigations into the in vivo effects of related compounds have shown promising results in reducing tumor sizes in murine models. These studies underscore the need for further exploration into dosage optimization and long-term effects.

Q & A

Q. What synthetic routes are recommended for synthesizing 1-(3-Fluoro-2-methylphenyl)-3-(2-methoxypyrimidin-5-yl)urea, and what reaction conditions optimize yield?

The synthesis typically involves coupling a substituted phenyl isocyanate with a functionalized pyrimidine amine. Critical steps include:

  • Temperature control : Reactions are often conducted at 0–25°C to minimize side reactions (e.g., urea decomposition) .
  • Solvent selection : Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction homogeneity .
  • Catalysts : Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) can accelerate urea bond formation .
  • Purification : Recrystallization from ethanol or chromatography (silica gel, ethyl acetate/hexane) improves purity .

Q. How can the molecular structure of this compound be confirmed experimentally?

  • X-ray crystallography : Provides definitive structural proof, with mean (C–C) bond lengths <0.005 Å and R-factors <0.05 ensuring accuracy .
  • Spectroscopy :
  • NMR : 1^1H and 13^{13}C NMR verify substituent positions (e.g., methoxy group at δ 3.8–4.0 ppm) .
  • Mass spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]+^+ ion matching theoretical values) .

Q. What key physicochemical properties should be monitored during handling?

  • Stability : Degrades under strong acidic/basic conditions or prolonged UV exposure. Store at 2–8°C in amber vials .
  • Solubility : Soluble in DMSO (>10 mM) and ethanol, but poorly in aqueous buffers. Pre-solubilize in DMSO for biological assays .

Advanced Research Questions

Q. How can flow chemistry improve the scalability and efficiency of this compound’s synthesis?

  • Continuous-flow reactors : Enable precise control of residence time and temperature, reducing side products. For example, Omura-Sharma-Swern oxidation protocols (adapted from diphenyldiazomethane synthesis) can optimize intermediate steps .
  • Design of Experiments (DoE) : Statistical modeling identifies critical parameters (e.g., reagent stoichiometry, flow rate) for yield optimization .

Q. What strategies resolve contradictions in biological activity data among structurally similar ureas?

  • Comparative SAR studies : Systematically modify substituents (e.g., fluorine vs. methoxy groups) and assess activity shifts. For example, replacing the 3-fluoro group with chlorine (as in ’s insecticidal urea) may reveal steric/electronic effects .
  • Target engagement assays : Use surface plasmon resonance (SPR) or thermal shift assays to quantify binding affinity to suspected targets (e.g., kinase enzymes) .

Q. What in silico methods predict this compound’s mechanism of action?

  • Molecular docking : Simulate interactions with protein targets (e.g., kinases, GPCRs) using software like AutoDock Vina. Focus on hydrogen bonding between the urea moiety and active-site residues .
  • MD simulations : Assess binding stability over 100-ns trajectories to identify key conformational changes .

Q. How can crystallographic data address discrepancies in reported biological activity?

  • Polymorph screening : Different crystal forms (e.g., anhydrous vs. solvated) may alter solubility and bioavailability. Use powder X-ray diffraction (PXRD) to correlate polymorphs with activity .
  • Electrostatic potential maps : Identify regions of high electron density (e.g., pyrimidine ring) that influence target binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.